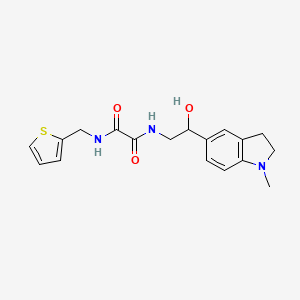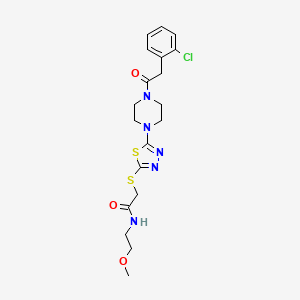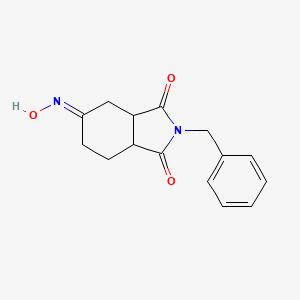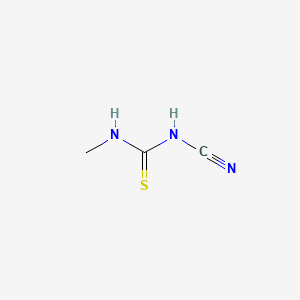
cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" is a cyclic carbamate derivative, which is a class of organic compounds featuring a carbamate group (an ester of carbamic acid) linked to a pyrrolidine ring. Cyclic carbamates are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of cis-substituted hydroxypyrrolidines, which are closely related to the compound , can be achieved without the use of protecting groups. This approach utilizes novel reaction methodologies that allow for the stereoselective formation of cyclic carbamates from olefinic amines. The process involves a Vasella/reductive amination reaction performed in aqueous media, which is significant as it avoids the use of potentially harmful organic solvents .
Molecular Structure Analysis
While the specific molecular structure of "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" is not detailed in the provided papers, related compounds such as 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one have been analyzed. In this compound, the plane of the cis carbamate group forms a specific angle with the benzene ring, indicating the spatial arrangement of the carbamate group in relation to the core structure . This information is crucial for understanding the three-dimensional conformation of the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates has been studied, revealing the influence of the nitrogen protecting group and the relative configuration of the leaving group on the reaction outcome. This research provides insights into the synthesis of various heterocyclic compounds, including azabicycloheptane derivatives, which are structurally related to the compound of interest. The reaction conditions, such as the use of sodium hydride in DMF, are critical for achieving the desired transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" are not directly reported in the provided papers. However, the study of similar carbamate compounds, such as 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, provides some context. These compounds exhibit phytotoxicity at certain concentrations, which suggests that the physical and chemical properties of carbamates can influence their biological activity. The characterization of these compounds was performed using UV, IR, and other spectroscopic methods, which are standard techniques for determining the properties of organic molecules .
Wissenschaftliche Forschungsanwendungen
Carbamate Compounds in Scientific Research
Chemotherapeutic Effects of Anthelmintics : Research has explored the effects of carbamate anthelmintics, such as mebendazole and albendazole, on Hymenolepis microstoma and Hymenolepis diminuta, providing insights into the potential chemotherapeutic applications of carbamate compounds (McCracken et al., 2004).
Structure-Metabolism Relationships : A study on the metabolic hydrolysis of medicinal carbamates, including structure-lability relationships, helps in understanding how molecular structures influence their stability and degradation, which is crucial for designing carbamate-based drugs or prodrugs (Vacondio et al., 2010).
Effects on Freshwater Ecosystems : The impact of carbamate pesticides on fish in freshwater ecosystems has been reviewed, highlighting the environmental and toxicological considerations of carbamates, which is relevant for assessing the ecological safety of these compounds (Nwigwe, 2007).
Toxicologic Effects in Mammals : A review on the carbamate insecticide aldicarb discussed its toxicologic effects, providing a comprehensive overview of the health and safety considerations associated with carbamate exposure (Risher et al., 1987).
Mechanism of Action in Gastrointestinal Motility Disorders : Cisapride, a carbamate compound, has been reviewed for its pharmacodynamic and pharmacokinetic properties, as well as its therapeutic use in treating gastrointestinal motility disorders, offering insights into the medical applications of carbamates (McCallum et al., 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNITJGVVYICOV-MHDYBILJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)
![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)



![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)
![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)
![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2525387.png)